3-(2-Oxopiperidin-1-yl)propanenitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-(2-oxopiperidin-1-yl)propanenitrile |
InChI |
InChI=1S/C8H12N2O/c9-5-3-7-10-6-2-1-4-8(10)11/h1-4,6-7H2 |
InChI Key |
YINABYANPGIHFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)CCC#N |
Origin of Product |
United States |
Synthetic Methodologies for 3 2 Oxopiperidin 1 Yl Propanenitrile
Direct N-Alkylation Approaches to Piperidin-2-one
The most prevalent method for the synthesis of 3-(2-Oxopiperidin-1-yl)propanenitrile is the direct N-alkylation of piperidin-2-one, also known as δ-valerolactam. This reaction involves the formation of a new carbon-nitrogen bond between the nitrogen atom of the piperidin-2-one ring and a three-carbon nitrile-containing side chain.
Alkylation with Activated Propanenitrile Reagents
The introduction of the propanenitrile side chain is typically achieved using electrophilic reagents where the carbon atom beta to the nitrile group is susceptible to nucleophilic attack by the nitrogen of piperidin-2-one.
A common and effective method for the N-alkylation of piperidin-2-one involves the use of 3-halopropionitriles, such as 3-chloropropionitrile (B165592) or 3-bromopropionitrile. In this SN2 reaction, the nitrogen atom of piperidin-2-one acts as a nucleophile, attacking the carbon atom bearing the halogen and displacing the halide ion.
A representative procedure, analogous to the synthesis of similar N-alkylated piperidones, involves the reaction of piperidin-2-one with 3-chloropropionitrile in the presence of a suitable base and solvent. google.com The reaction is typically heated to ensure a reasonable reaction rate.
Reaction Scheme:
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature |
| Piperidin-2-one | 3-Chloropropionitrile | Potassium Carbonate | Methyl Ethyl Ketone | 80°C |
This data is based on a closely related synthesis of 3-(4-oxopiperidin-1-yl)propanenitrile (B2993068) and represents a plausible set of conditions for the target compound. google.com
An alternative to 3-halopropionitriles is the use of acrylonitrile (B1666552) as the cyanoethylating agent. This reaction proceeds via a Michael addition (conjugate addition) mechanism. The nitrogen atom of piperidin-2-one adds to the β-carbon of the carbon-carbon double bond in acrylonitrile, which is activated by the electron-withdrawing nitrile group. This reaction is typically catalyzed by a base.
This method is advantageous as it avoids the formation of a halide salt byproduct. The reaction of a substituted piperidine (B6355638) with acrylonitrile in methanol (B129727) at room temperature has been reported to successfully yield the corresponding N-propanenitrile derivative. mdpi.com
Reaction Scheme:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature |
| Piperidin-2-one | Acrylonitrile | Basic Catalyst | Methanol | Room Temperature |
This data is based on the N-cyanoethylation of a substituted piperidine and represents a feasible pathway for the synthesis of the target compound. mdpi.com
Role of Base in N-Alkylation Reactions
The presence of a base is crucial in both N-alkylation approaches, although its role differs slightly between the two methods.
In the reaction with 3-halopropionitriles, an inorganic base such as potassium carbonate (K₂CO₃) is commonly employed. google.com Its primary function is to act as an acid scavenger, neutralizing the hydrogen halide (e.g., HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the piperidin-2-one nitrogen, which would render it non-nucleophilic and halt the reaction.
For the Michael addition with acrylonitrile, a catalytic amount of a base is used to deprotonate the piperidin-2-one, increasing its nucleophilicity and facilitating the attack on the electron-deficient double bond of acrylonitrile. A variety of bases can be used, ranging from alkali metal hydroxides to organic bases.
Solvent Effects and Reaction Optimization
The choice of solvent can significantly influence the rate and yield of the N-alkylation reaction. For the reaction with 3-halopropionitriles, polar aprotic solvents like methyl ethyl ketone are effective. google.com These solvents can dissolve the reactants and the inorganic base without participating in the reaction.
In the case of the Michael addition with acrylonitrile, polar protic solvents such as methanol can be used. mdpi.com The solvent choice can affect the solubility of the reactants and the stability of the intermediates.
Optimization of the reaction conditions typically involves adjusting the temperature and reaction time. For the alkylation with 3-chloropropionitrile, heating to around 80°C for several hours is often necessary to drive the reaction to completion. google.com In contrast, the Michael addition with the more reactive acrylonitrile may proceed efficiently at room temperature. mdpi.com Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time and maximize the yield of the desired product.
Alternative Synthetic Routes to this compound
While direct N-alkylation of piperidin-2-one is the most straightforward and commonly employed strategy for the synthesis of this compound, other theoretical synthetic pathways could be envisioned. However, the direct N-alkylation approaches with either 3-halopropionitriles or acrylonitrile remain the most practical and well-documented methods for this type of transformation due to the ready availability of the starting materials and the efficiency of the reactions.
Cyclization Reactions Leading to the Piperidin-2-one Moiety
This synthetic approach involves the construction of the six-membered lactam ring from a linear precursor that already contains the required N-(2-cyanoethyl) substituent. Such methods rely on intramolecular reactions to form the characteristic amide bond of the piperidin-2-one structure. While less direct than modifying the pre-formed lactam, these pathways offer versatility in building complex substituted piperidones from readily available acyclic starting materials.
Key strategies for this cyclization approach include:
Intramolecular Amidation of Amino Acids: A primary route involves the cyclization of an N-substituted 5-aminopentanoic acid derivative. The precursor, N-(2-cyanoethyl)-5-aminopentanoic acid, or its corresponding ester, can be induced to cyclize under thermal conditions or with the aid of coupling agents to form the amide bond, releasing water or an alcohol molecule. This is a fundamental and widely applied method for lactam synthesis.
Reductive Cyclization: Another potential pathway is the reductive cyclization of a suitably functionalized linear molecule. For instance, a precursor containing a nitrile and an ester group separated by the appropriate carbon chain could be cyclized under reductive conditions, where one of the functional groups is transformed to facilitate the ring closure.
Radical Cyclization: Modern synthetic methods include radical cyclizations, which can be highly effective for forming heterocyclic rings. A study has demonstrated the synthesis of 2,4-disubstituted piperidines through the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. organic-chemistry.org This principle could be adapted to a precursor designed to yield the this compound structure.
The following table outlines some conceptual cyclization strategies for forming the piperidin-2-one moiety.
| Precursor Molecule | Reaction Type | Typical Reagents/Conditions | Product |
| N-(2-cyanoethyl)-5-aminopentanoic acid | Intramolecular Amidation (Dehydration) | Heat, Acid/Base catalyst | This compound |
| Methyl N-(2-cyanoethyl)-5-aminopentanoate | Intramolecular Amidation (Transamidation) | Heat, Base (e.g., Sodium methoxide) | This compound |
| Ethyl 5-bromo-N-(2-cyanoethyl)pentanamide | Intramolecular Nucleophilic Substitution | Strong base (e.g., NaH) | This compound |
Transformation of Precursor Nitriles or Lactams
This synthetic route is generally more direct and common, starting with the commercially available δ-valerolactam (piperidin-2-one) and introducing the propanenitrile side chain. The primary method for this transformation is the aza-Michael addition, a well-established reaction in organic synthesis. researchgate.net
Aza-Michael Addition (Cyanoethylation)
The most efficient synthesis of this compound is the cyanoethylation of piperidin-2-one. wikipedia.orgasianpubs.org This reaction involves the conjugate addition of the lactam nitrogen to acrylonitrile. asianpubs.org Acrylonitrile serves as an excellent Michael acceptor due to the electron-withdrawing nature of the nitrile group, which polarizes the carbon-carbon double bond. asianpubs.org
The reaction is typically catalyzed by a base, which deprotonates the N-H group of the piperidin-2-one, increasing its nucleophilicity. wikipedia.orgasianpubs.org The resulting lactam anion then attacks the β-carbon of acrylonitrile, followed by protonation to yield the final product. asianpubs.org
Key features of this reaction include:
Catalysts: Strong bases are highly effective. Common catalysts include alkali metal hydroxides like potassium hydroxide (B78521) (KOH), often used with a phase-transfer catalyst such as benzyltriethylammonium chloride (BnEt3NCl) to improve reaction rates and yields in biphasic systems. researchgate.net Other bases like potassium carbonate have also been used in similar N-alkylation reactions. nih.gov
Alternative Reagents: An alternative to acrylonitrile is the use of 3-halopropionitriles, such as 3-bromopropanenitrile or 3-chloropropionitrile. wikipedia.orgnih.gov In this case, the reaction proceeds via a standard nucleophilic substitution (N-alkylation) rather than a Michael addition. wikipedia.org
Detailed research findings for related cyanoethylation reactions are presented in the table below, illustrating typical conditions that can be applied to the synthesis of the target compound.
| Substrate | Reagents | Catalyst System | Solvent | Reaction Conditions | Reference |
| 3-Oxotriterpenoid | Acrylonitrile | 30% Potassium Hydroxide, Benzyltriethylammonium Chloride (BnEt3NCl) | Dioxane | Not specified | researchgate.net |
| Isatin | 3-Bromopropanenitrile | Potassium Carbonate, Tetra-n-butylammonium bromide | DMF | Stirred for 48 hours | nih.gov |
| Piperidin-4-one | Acrylonitrile | Not specified (aza-Michael reaction) | Not specified | Not specified | researchgate.net |
Chemical Reactivity and Mechanistic Studies of 3 2 Oxopiperidin 1 Yl Propanenitrile
Nucleophilic Reactivity of the Nitrile Group
The carbon-nitrogen triple bond of the nitrile group in 3-(2-oxopiperidin-1-yl)propanenitrile is a key site for nucleophilic attack, enabling its conversion into various carboxylic acid derivatives and other functional groups.
Hydrolysis Pathways to Carboxylic Acid Derivatives
The nitrile group can undergo hydrolysis under both acidic and basic conditions to yield carboxylic acids or their corresponding salts. This process typically proceeds through an amide intermediate.
Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the nitrile carbon, facilitating the attack by a water molecule. Subsequent tautomerization of the resulting imidic acid leads to the formation of an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) ion.
In a basic medium, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. Further hydrolysis of the amide under basic conditions yields a carboxylate salt and ammonia. Acidification of the reaction mixture is then required to obtain the free carboxylic acid.
A general representation of nitrile hydrolysis is provided in the table below:
| Hydrolysis Condition | Key Steps | Intermediate | Final Product (after workup) |
| Acidic | 1. Protonation of nitrile nitrogen2. Nucleophilic attack by water3. Tautomerization4. Hydrolysis of amide | Amide | Carboxylic acid |
| Basic | 1. Nucleophilic attack by hydroxide2. Protonation by solvent3. Tautomerization4. Hydrolysis of amide | Amide | Carboxylic acid |
Addition Reactions to the Nitrile Functionality
The nitrile group of this compound is susceptible to addition reactions with various nucleophiles, most notably organometallic reagents such as Grignard reagents. The reaction of a Grignard reagent (R-MgX) with the nitrile leads to the formation of an imine intermediate after acidic workup, which can be subsequently hydrolyzed to a ketone. This two-step process provides a valuable method for the synthesis of ketones where the incoming 'R' group from the Grignard reagent is attached to the carbonyl carbon.
The general mechanism involves the nucleophilic addition of the Grignard reagent to the electrophilic carbon of the nitrile group. This forms a magnesium salt of an imine, which upon hydrolysis, yields a ketone.
Reactivity at the Piperidin-2-one Ring
The piperidin-2-one ring, a cyclic amide (lactam), also presents opportunities for chemical modification, particularly at the amide nitrogen.
Amide N-Alkylation and Acylation Reactions
While the nitrogen atom of the piperidin-2-one ring in the parent compound is already substituted with a propanenitrile group, related N-substituted piperidones can undergo further reactions. For instance, N-acylation of amides can be achieved using acyl chlorides or anhydrides, often in the presence of a base. This reaction proceeds through the nucleophilic attack of the amide nitrogen on the carbonyl carbon of the acylation agent. The presence of a base is crucial to neutralize the acid byproduct and to deprotonate the amide, thereby increasing its nucleophilicity.
N-alkylation of amides is also a known transformation, though it can be more challenging than acylation. It typically requires strong bases to deprotonate the amide, forming a highly nucleophilic amidate anion, which can then react with an alkyl halide.
Ring-Opening and Ring-Closing Transformations
The lactam ring of N-substituted piperidones can be susceptible to ring-opening reactions under certain conditions. For instance, strong acidic or basic hydrolysis can lead to the cleavage of the amide bond, resulting in an amino acid derivative.
Conversely, ring-closing reactions are fundamental to the synthesis of the piperidone scaffold itself. For example, the cyclization of δ-amino acids can lead to the formation of the six-membered piperidin-2-one ring. Ring-closing metathesis has also emerged as a powerful tool for the synthesis of piperidine (B6355638) and pyrrolidine (B122466) natural alkaloids. Furthermore, novel methods involving oxidative ring cleavage followed by ring-closing through double reductive amination have been developed for the stereocontrolled synthesis of functionalized piperidine derivatives.
Role as a Synthetic Intermediate in Complex Molecule Construction
This compound and its derivatives serve as valuable intermediates in the synthesis of more complex molecules, including various alkaloids and pharmaceutical agents. The piperidine and substituted piperidine motifs are prevalent in a wide array of natural products and bioactive compounds.
The functional handles present in this compound, namely the nitrile and the lactam, allow for its incorporation into larger molecular frameworks. For instance, the nitrile group can be transformed into a carboxylic acid, an amine (via reduction), or a ketone (via Grignard addition followed by hydrolysis), providing a versatile point for further elaboration. The piperidin-2-one moiety itself is a key structural feature in many biologically active compounds.
Precursor in Multicomponent Reactions
There is no available scientific literature detailing the use of this compound as a reactant or precursor in multicomponent reactions (MCRs). MCRs are efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of each starting material. While the nitrile and lactam functionalities within this compound suggest potential for such reactions, no studies have been published that demonstrate or investigate this capability.
Strategic Building Block for Heterocyclic Scaffolds
Similarly, a review of current chemical literature reveals no specific examples of this compound being utilized as a strategic building block for the synthesis of more complex heterocyclic scaffolds. The inherent structure of the molecule, containing both a cyclic amide (lactam) and a nitrile group, presents theoretical possibilities for its use in constructing novel heterocyclic systems. However, there are no published research findings that have explored or realized this potential.
Transformations Involving Derivatization at C-3 of the Propanenitrile Chain
No studies have been found that focus on the chemical transformations or derivatization at the C-3 position (the carbon atom of the nitrile group) of the propanenitrile chain of this compound. The reactivity of the nitrile group is well-established in organic chemistry, allowing for transformations into amines, amides, carboxylic acids, or its participation in cycloaddition reactions. Despite these known reactivities for the nitrile functional group in general, specific research detailing such transformations on this compound has not been reported.
Structural Elucidation and Spectroscopic Characterization
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-(2-Oxopiperidin-1-yl)propanenitrile, a combination of one-dimensional and two-dimensional NMR experiments provides a complete map of the proton and carbon framework.
The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule. The signals are analyzed based on their chemical shift (δ) in parts per million (ppm), multiplicity (e.g., triplet, multiplet), and integration (the relative number of protons). The protons on the carbon adjacent to the electron-withdrawing lactam nitrogen and the nitrile group are shifted downfield.
Based on established principles, the predicted ¹H NMR spectral data in a typical solvent like CDCl₃ are as follows:
| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -N-CH₂ -CH₂-CN (a) | ~ 3.60 | Triplet (t) | 2H |
| -CH₂-CH₂ -CN (b) | ~ 2.65 | Triplet (t) | 2H |
| Ring: -N-CH₂ -CH₂- (c) | ~ 3.45 | Triplet (t) | 2H |
| Ring: -CO-CH₂ -CH₂- (d) | ~ 2.40 | Triplet (t) | 2H |
| Ring: -CH₂-CH₂ -CH₂- (e, f) | ~ 1.85 | Multiplet (m) | 4H |
Note: The labels (a-f) correspond to proton environments for discussion purposes.
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the electronic nature of each carbon atom. Key signals include the lactam carbonyl carbon, the nitrile carbon, and the various aliphatic carbons of the piperidone ring and the propanenitrile side chain.
The predicted chemical shifts for the distinct carbon atoms are summarized in the table below:
| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |
| C =O (Lactam Carbonyl) | ~ 171.0 |
| C ≡N (Nitrile) | ~ 118.5 |
| Ring: -N-C H₂- | ~ 49.0 |
| -N-C H₂-CH₂-CN | ~ 40.5 |
| Ring: -CO-C H₂- | ~ 32.5 |
| Ring: -N-CH₂-C H₂- | ~ 23.0 |
| Ring: -CO-CH₂-C H₂- | ~ 21.0 |
| -N-CH₂-C H₂-CN | ~ 16.5 |
To confirm the assignments made in the 1D spectra and to establish the complete molecular connectivity, two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically on adjacent carbon atoms. Key expected correlations include:
The triplet at ~3.60 ppm (a) with the triplet at ~2.65 ppm (b).
The triplet at ~3.45 ppm (c) with its adjacent ring methylene (B1212753) protons (~1.85 ppm).
The triplet at ~2.40 ppm (d) with its adjacent ring methylene protons (~1.85 ppm).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would confirm, for example, that the protons at ~3.60 ppm are attached to the carbon at ~40.5 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for confirming the connection of the propanenitrile side chain to the piperidone ring. An essential correlation would be observed between the protons of the N-CH₂ group of the side chain (a, ~3.60 ppm) and the lactam carbonyl carbon (~171.0 ppm), confirming the N-alkylation.
Infrared Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds.
The IR spectrum of this compound is dominated by two strong, characteristic absorption bands that confirm the presence of its key functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) | Description |
| Lactam Carbonyl (C=O) | ~ 1650 cm⁻¹ | Strong, sharp |
| Nitrile (C≡N) | ~ 2250 cm⁻¹ | Medium, sharp |
| Aliphatic C-H Stretch | ~ 2850-2960 cm⁻¹ | Medium to strong |
The strong absorption around 1650 cm⁻¹ is indicative of the carbonyl group within the six-membered lactam ring. The sharp, medium-intensity peak near 2250 cm⁻¹ is a definitive indicator of the nitrile functional group.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum offers further corroboration of the molecule's structure.
The calculated molecular weight of this compound (C₈H₁₂N₂O) is 152.19 g/mol .
Molecular Ion (M⁺): The mass spectrum would be expected to show a molecular ion peak at a mass-to-charge ratio (m/z) of 152.
Fragmentation Analysis: The molecule is expected to fragment in a predictable manner under electron ionization (EI) conditions. Key plausible fragmentation pathways include:
Loss of the cyanoethyl group (-CH₂CH₂CN), leading to a fragment corresponding to the 2-piperidone (B129406) cation at m/z 99.
Cleavage of the piperidone ring, leading to various smaller fragments.
| Ion | Predicted m/z | Identity |
| [M]⁺ | 152 | Molecular Ion |
| [M - C₃H₄N]⁺ | 99 | Loss of the cyanoethyl group |
| [C₃H₄N]⁺ | 54 | Cyanoethyl fragment |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry is a crucial analytical technique used to determine the precise mass of a molecule with a high degree of accuracy. This measurement is invaluable for confirming the elemental composition of a compound. While the theoretical exact mass of this compound can be calculated from its molecular formula, no experimental HRMS data has been reported in the reviewed literature. Such data would be essential for unequivocally confirming its chemical identity.
Interactive Data Table: Calculated Exact Mass
| Molecular Formula | Calculated Exact Mass (m/z) |
| C₈H₁₂N₂O | 152.09496 |
X-ray Crystallography for Solid-State Structural Analysis
Despite extensive searches, no published X-ray crystallographic studies for this compound were found. Consequently, the specific details of its solid-state conformation, including dihedral angles and the presence of any hydrogen bonding networks, remain undetermined.
Determination of Molecular Conformation and Dihedral Angles
Without crystallographic data, the specific conformation of the 2-oxopiperidin ring and the propanenitrile substituent in the solid state cannot be definitively described. Information regarding the planarity or puckering of the ring system and the rotational orientation of the side chain, which is defined by dihedral angles, is not available.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks) in Crystal Lattice
The potential for intermolecular interactions, such as hydrogen bonding involving the carbonyl oxygen, the nitrile nitrogen, or C-H donors, is a key aspect of the compound's solid-state chemistry. However, in the absence of a crystal structure, the existence and nature of any such hydrogen bonding networks or other significant intermolecular forces in the crystal lattice of this compound cannot be analyzed.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. For a molecule like 3-(2-Oxopiperidin-1-yl)propanenitrile, DFT calculations could predict a range of properties. These include the distribution of electron density, which helps in identifying electron-rich and electron-poor regions of the molecule, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. DFT can also be used to calculate various reactivity descriptors that help in predicting how the molecule might interact with other chemical species. For piperidine (B6355638) derivatives, DFT has been employed to study their structural and electronic properties, offering insights into their potential biological activities. rsc.orgresearchgate.netmdpi.com
Molecules are not static; they exist as an ensemble of different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformations of a molecule and the energy barriers between them. For this compound, which contains a flexible piperidine ring and a rotatable propanenitrile side chain, conformational analysis would be critical to understanding its three-dimensional structure. Energy minimization studies, often performed using DFT or other quantum mechanical methods, would calculate the potential energy of different conformations to identify the most energetically favorable ones. This information is vital for understanding how the molecule might bind to a biological target, for instance.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Quantum chemical calculations, particularly DFT, can be used to predict various spectroscopic parameters. For this compound, one could theoretically calculate its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predicted spectra could then be compared with experimentally obtained spectra to validate the computational model and to aid in the interpretation of experimental data. Such comparisons are a standard practice in chemical research to confirm the structure of newly synthesized compounds. mdpi.com
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. If this compound were to be involved in a chemical reaction, computational methods could be used to map out the entire reaction pathway. This would involve identifying the structures of reactants, products, intermediates, and transition states, as well as calculating their relative energies. This information provides a detailed, step-by-step understanding of how the reaction proceeds, which is invaluable for optimizing reaction conditions and designing new synthetic routes. Theoretical studies on related β-lactams have utilized such methods to understand reaction stereoselectivity. nih.gov
Synthesis and Characterization of Analogues and Derivatives of 3 2 Oxopiperidin 1 Yl Propanenitrile
Modification of the Piperidin-2-one Ring System
The piperidin-2-one (δ-valerolactam) ring is a key structural motif that can be modified by introducing substituents at various positions or by altering the ring size itself.
Introduction of Substituents on the Lactam Ring
The introduction of substituents onto the lactam ring of 3-(2-oxopiperidin-1-yl)propanenitrile can significantly influence its physicochemical and biological properties. Synthetic strategies for achieving this generally involve the use of pre-substituted piperidin-2-ones or the direct functionalization of the piperidin-2-one ring.
Alkylation of the piperidin-2-one ring, particularly at the C3 and C5 positions, is a common approach to introduce alkyl groups. rsc.org For instance, the synthesis of 3-acetonyl-4-piperidones has been achieved through the alkylation of 1-benzoyl- or 1-alkyl-4-piperidones. rsc.org While this example focuses on a 4-piperidone, the principles of enolate formation and subsequent alkylation can be conceptually applied to the 2-piperidone (B129406) system. A general approach could involve the deprotonation of an N-protected 2-piperidone with a strong base like lithium diisopropylamide (LDA) to form an enolate, which can then react with an alkyl halide to introduce a substituent. Subsequent N-alkylation with acrylonitrile (B1666552) would yield the desired substituted analogue.
Multicomponent reactions have also emerged as a powerful tool for the stereoselective synthesis of highly substituted piperidin-2-ones. hse.ruresearchgate.net For example, a four-component reaction involving Michael acceptors, pyridinium (B92312) ylides, aromatic aldehydes, and ammonium (B1175870) acetate (B1210297) can produce polysubstituted piperidin-2-ones with high diastereoselectivity. researchgate.net This approach allows for the creation of a diverse library of analogues with various substituents on the lactam ring.
| Substitution Position | Synthetic Strategy | Potential Substituents | Reference |
| C3, C5 | Enolate Alkylation | Alkyl, Aryl | rsc.org |
| Multiple | Multicomponent Reactions | Aryl, Cyano | hse.ruresearchgate.net |
Ring Size Variation (e.g., 3-(2-Oxopyrrolidin-1-yl)propanenitrile)
Altering the size of the lactam ring can impact the conformational flexibility and electronic properties of the molecule. The synthesis of analogues with different ring sizes, such as the five-membered pyrrolidin-2-one or the seven-membered azepan-2-one, has been reported.
The synthesis of 3-(2-oxopyrrolidin-1-yl)propanenitrile, the five-membered ring analogue, can be achieved through the cyanoethylation of pyrrolidin-2-one. This reaction typically involves reacting pyrrolidin-2-one with acrylonitrile in the presence of a base. Similarly, the seven-membered ring analogue, 3-(2-oxoazepan-1-yl)propanenitrile, can be synthesized from caprolactam and acrylonitrile. indiamart.com The general reaction is a Michael addition of the lactam nitrogen to acrylonitrile.
The characterization of these analogues would involve standard spectroscopic techniques such as NMR and IR spectroscopy, as well as mass spectrometry, to confirm their structures.
| Compound Name | Ring Size | CAS Number | Reference |
| 3-(2-Oxopyrrolidin-1-yl)propanenitrile | 5 | 3697-55-2 | N/A |
| This compound | 6 | 73186-30-8 | N/A |
| 3-(2-Oxoazepan-1-yl)propanenitrile | 7 | 7336-15-4 | indiamart.com |
Elaboration of the Propanenitrile Side Chain
The propanenitrile side chain provides another key site for modification, including changing its length or transforming the nitrile group into other functional moieties.
Homologation and Chain Length Variation
Varying the length of the nitrile-containing side chain can be achieved through several synthetic methods. One common approach is the reaction of piperidin-2-one with an ω-halonitrile of a different chain length. For example, reaction with 4-chlorobutanenitrile would yield 4-(2-oxopiperidin-1-yl)butanenitrile, a one-carbon homologue of the parent compound.
A more versatile method for one-carbon homologation involves the conversion of an alkyl amine to an alkyl nitrile. acs.orgnih.govorganic-chemistry.orgnih.gov This could be conceptually applied by first reducing the nitrile group of this compound to a primary amine, followed by conversion to a Katritzky pyridinium salt and subsequent nickel-catalyzed deaminative cyanation to yield 4-(2-oxopiperidin-1-yl)butanenitrile. acs.orgnih.govorganic-chemistry.orgnih.gov
| Side Chain | Synthetic Method | Resulting Analogue | Reference |
| Butanenitrile | Reaction with 4-halobutanenitrile | 4-(2-Oxopiperidin-1-yl)butanenitrile | N/A |
| Butanenitrile | Deaminative cyanation of the corresponding amine | 4-(2-Oxopiperidin-1-yl)butanenitrile | acs.orgnih.govorganic-chemistry.orgnih.gov |
Functionalization of the Nitrile Group to Other Carbonyl Derivatives or Heterocycles
The nitrile group is a versatile functional group that can be converted into a variety of other moieties, including carboxylic acids, amides, and heterocycles.
Carbonyl Derivatives: The hydrolysis of the nitrile group in this compound can lead to the corresponding carboxylic acid, 3-(2-oxopiperidin-1-yl)propanoic acid. This transformation can be achieved under either acidic or basic conditions, typically with heating. weebly.comchemistrysteps.commasterorganicchemistry.comlumenlearning.comlibretexts.org The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid. chemistrysteps.com
Heterocycles: The nitrile group can also serve as a precursor for the synthesis of various nitrogen-containing heterocycles. One of the most common transformations is the [3+2] cycloaddition with an azide (B81097) to form a tetrazole ring. researchgate.netorganic-chemistry.orgrug.nlnih.govnih.gov This reaction is often catalyzed by a Lewis acid and provides a direct route to 5-substituted tetrazoles. The resulting tetrazole analogue of this compound would be 1-(2-(1H-tetrazol-5-yl)ethyl)piperidin-2-one.
| Functional Group | Reaction Type | Reagents | Product Type | Reference |
| Carboxylic Acid | Hydrolysis | H₃O⁺ or OH⁻, heat | Carbonyl Derivative | weebly.comchemistrysteps.commasterorganicchemistry.comlumenlearning.comlibretexts.org |
| Tetrazole | [3+2] Cycloaddition | NaN₃, Lewis Acid | Heterocycle | researchgate.netorganic-chemistry.orgrug.nlnih.govnih.gov |
Stereochemical Aspects in Analogues
The introduction of substituents on the piperidin-2-one ring or the side chain can create one or more stereocenters, leading to the possibility of different stereoisomers. The synthesis and separation of these stereoisomers are crucial for understanding their distinct properties.
Stereoselective synthesis aims to produce a single stereoisomer in excess. This can be achieved by using chiral starting materials, chiral catalysts, or chiral auxiliaries. For example, the stereoselective synthesis of 3-substituted and 3,4-disubstituted piperidin-2-one derivatives has been accomplished using a carbohydrate template. researchgate.net The chiral template directs the incoming electrophile to one face of the molecule, resulting in high diastereoselectivity.
When a racemic mixture of an analogue is produced, chiral resolution can be employed to separate the enantiomers. nih.govnih.govgoogle.comrsc.orgwhiterose.ac.uk This can be achieved through various techniques, including the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization, or by using chiral chromatography. nih.govgoogle.com High-performance liquid chromatography (HPLC) with a chiral stationary phase is a powerful tool for the analytical and preparative separation of enantiomers of piperidine (B6355638) derivatives. nih.gov
| Technique | Description | Application | Reference |
| Stereoselective Synthesis | Use of chiral auxiliaries or catalysts to favor the formation of one stereoisomer. | Synthesis of enantiomerically enriched substituted piperidin-2-ones. | researchgate.net |
| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Isolation of pure enantiomers of chiral analogues for further study. | nih.govnih.govgoogle.comrsc.orgwhiterose.ac.uk |
Asymmetric Synthesis Approaches
The asymmetric synthesis of analogues of this compound, which involves the creation of chiral centers in a controlled manner, is a crucial area of research for developing stereochemically pure compounds. While direct asymmetric syntheses of this specific molecule are not extensively documented in publicly available literature, several established methodologies for the asymmetric synthesis of substituted 2-piperidones can be adapted to produce its chiral analogues. These approaches primarily rely on the use of chiral auxiliaries, chiral catalysts, and starting materials from the chiral pool.
One conceptual approach involves the use of a chiral auxiliary attached to the 2-piperidone ring. This auxiliary can direct the stereoselective alkylation at the C3 position. For instance, a chiral auxiliary derived from a readily available chiral alcohol could be used to form a chiral enolate of the N-protected 2-piperidone. Subsequent reaction with an appropriate electrophile would lead to the diastereoselective formation of a 3-substituted 2-piperidone. Removal of the chiral auxiliary would then yield the enantiomerically enriched product. The propanenitrile group could be introduced on the nitrogen atom either before or after this key stereocenter-forming step.
Another powerful strategy is the use of chiral catalysts in reactions that form the stereogenic centers. For example, rhodium-catalyzed asymmetric hydrogenation of a 3-substituted 2-pyridone precursor could yield a chiral 2-piperidone with high enantioselectivity. nih.govsnnu.edu.cn Similarly, copper-catalyzed asymmetric conjugate addition to an α,β-unsaturated lactam could be employed to introduce a substituent at the C3 position enantioselectively. nih.gov These catalytic methods offer the advantage of generating significant quantities of the chiral product from a small amount of the chiral catalyst.
Starting from enantiopure building blocks, or the "chiral pool," is another common and effective strategy. rsc.orguvic.ca For example, an amino acid derivative could be used as the starting material to construct the 2-piperidone ring with a predefined stereocenter. Cyclization of a suitably functionalized amino acid derivative would lead to a chiral 2-piperidone, which could then be N-alkylated with acrylonitrile to furnish the target analogue. This approach benefits from the high enantiopurity of the starting materials, which is directly transferred to the final product.
| Asymmetric Synthesis Approach | Description | Potential Application to Analogues | Key Intermediates |
| Chiral Auxiliary | A removable chiral group directs a stereoselective reaction. | Diastereoselective alkylation of a 2-piperidone enolate at the C3 position. | Chiral N-acyl-2-piperidones |
| Chiral Catalysis | A chiral catalyst promotes an enantioselective transformation. | Asymmetric hydrogenation of a 2-pyridone or conjugate addition to an unsaturated lactam. | 3-Substituted-2-pyridones, α,β-Unsaturated 2-piperidones |
| Chiral Pool Synthesis | Utilization of enantiopure starting materials from nature. | Cyclization of a chiral amino acid derivative to form the 2-piperidone ring. | Chiral δ-amino acids or their derivatives |
Diastereoselective and Enantioselective Transformations
Once a chiral center is established in an analogue of this compound, further diastereoselective and enantioselective transformations can be employed to introduce additional stereocenters with high levels of control. These transformations are essential for the synthesis of complex molecules with multiple stereogenic centers.
Diastereoselective reactions on a pre-existing chiral piperidone ring are guided by the stereochemistry of the existing center. For example, the reduction of a ketone at the C4 position of a chiral 3-substituted 2-piperidone can proceed diastereoselectively, influenced by the steric and electronic nature of the C3 substituent. The choice of reducing agent and reaction conditions can often be tuned to favor the formation of one diastereomer over the other. Similarly, the addition of a nucleophile to an iminium ion generated from the lactam can also exhibit high diastereoselectivity.
Recent advancements have highlighted the diastereoselective functionalization of C-H bonds in piperidine derivatives. nih.gov These methods allow for the direct introduction of substituents at specific positions on the ring, with the stereochemical outcome controlled by the existing chiral information within the molecule.
Enantioselective transformations can be utilized to desymmetrize prochiral derivatives of this compound. For instance, an enantioselective oxidation of a prochiral N-substituted piperidine could introduce a hydroxyl group at a specific stereocenter. While not directly applied to the target compound, the principles of enantioselective C-H functionalization catalyzed by chiral dirhodium complexes have been demonstrated on similar nitrogen heterocycles and could be a viable approach. nih.gov
Furthermore, enzymatic reactions offer a powerful tool for achieving high enantioselectivity. For example, a lipase (B570770) could be used for the kinetic resolution of a racemic mixture of a hydroxylated analogue of this compound, providing access to both enantiomers in high enantiomeric excess.
| Transformation Type | Description | Potential Application to Analogues | Controlling Factor |
| Diastereoselective Reduction | Reduction of a prochiral functional group in a chiral molecule. | Reduction of a 4-keto-3-substituted-2-piperidone derivative. | Steric hindrance and directing effects of the existing stereocenter. |
| Diastereoselective C-H Functionalization | Directing group-assisted or sterically controlled C-H activation. | Introduction of a substituent at C6 of a chiral 2-piperidone. | Existing stereochemistry on the piperidine ring. |
| Enantioselective Oxidation | Desymmetrization of a prochiral substrate using a chiral catalyst. | Hydroxylation of a prochiral N-substituted piperidine at a specific carbon. | Chiral catalyst or enzyme. |
| Enzymatic Kinetic Resolution | Enantioselective reaction catalyzed by an enzyme to separate enantiomers. | Acylation of a racemic hydroxylated analogue. | Enzyme selectivity. |
Future Research Trajectories
Development of Novel and Efficient Synthetic Routes
The classical synthesis of 3-(2-Oxopiperidin-1-yl)propanenitrile typically involves the cyanoethylation of 2-piperidone (B129406). While effective, this method presents avenues for improvement in terms of efficiency, sustainability, and scalability. Future research should focus on developing alternative synthetic strategies.
Key areas for investigation include:
Catalyst Development: Exploring novel catalysts, such as phase-transfer catalysts or heterogeneous catalysts, could enhance reaction rates, improve yields, and simplify product purification by minimizing waste.
Green Chemistry Approaches: The use of more environmentally benign solvents or even solvent-free reaction conditions should be investigated. Microwave-assisted organic synthesis (MAOS) could also be explored to reduce reaction times and energy consumption.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based process for this compound could be highly valuable for industrial-scale production.
A comparative overview of potential synthetic research directions is presented below.
| Synthetic Approach | Objective | Potential Advantages |
| Advanced Catalysis | Improve reaction kinetics and selectivity. | Higher yields, reduced byproducts, easier purification. |
| Microwave-Assisted Synthesis | Reduce reaction time and energy input. | Rapid synthesis, process intensification. |
| Continuous Flow Chemistry | Enhance scalability, safety, and control. | Improved heat and mass transfer, safer handling of reagents. |
| Alternative Reagents | Explore different cyanoethylating agents. | Potentially lower cost, improved safety profile, different reactivity. |
Exploration of New Chemical Transformations and Applications as a Versatile Intermediate
The chemical structure of this compound, featuring both a lactam and a nitrile functional group, makes it a potentially versatile building block in organic synthesis. While it has been noted as an intermediate, its full synthetic potential remains largely untapped. Future research should systematically explore the reactivity of its functional groups.
Potential transformations for investigation include:
Nitrile Group Modifications: The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring. Each of these transformations yields a new class of compounds with distinct properties and potential applications.
Lactam Ring Chemistry: The lactam ring can undergo ring-opening reactions under acidic or basic conditions to produce linear amino acids. Alternatively, the carbonyl group can be targeted for reduction or Grignard reactions.
Tandem Reactions: Designing one-pot reactions that modify both the nitrile and the lactam functionalities could provide rapid access to complex molecular architectures.
The compound serves as a scaffold for generating diverse molecular structures, as detailed in the following table.
| Functional Group | Transformation | Resulting Moiety | Potential Application |
| Nitrile | Catalytic Reduction | Primary Amine | Precursor for polyamides, ligands, and pharmaceuticals. |
| Nitrile | Hydrolysis | Carboxylic Acid | Building block for esters, amides, and polyesters. |
| Lactam | Ring Opening | γ-Aminobutyric acid derivative | Synthesis of peptidomimetics and other bioactive molecules. |
Advanced Spectroscopic and Structural Investigations
A comprehensive understanding of a molecule's properties requires detailed spectroscopic and structural characterization. For this compound, future work should aim to build a complete analytical profile using modern techniques. While basic data exists, a more in-depth analysis is warranted.
For instance, detailed structural elucidation, similar to that performed on related compounds like 3-Oxo-3-(piperidin-1-yl)propanenitrile, would be highly beneficial. nih.govresearchgate.net Such studies involve single-crystal X-ray diffraction to determine precise bond lengths, bond angles, and the three-dimensional conformation of the molecule in the solid state. nih.govresearchgate.net
The following advanced analytical methods should be prioritized:
Two-Dimensional NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC would provide unambiguous assignment of all proton and carbon signals and reveal through-bond correlations.
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition with high accuracy.
Single-Crystal X-ray Diffraction: To determine the precise solid-state structure, including the conformation of the piperidinone ring and the orientation of the propanenitrile substituent. nih.gov
Vibrational Spectroscopy: In-depth analysis of Infrared (IR) and Raman spectra can provide insights into the vibrational modes of the functional groups.
| Technique | Information Gained |
| 2D NMR (COSY, HSQC, HMBC) | Unambiguous ¹H and ¹³C assignments, molecular connectivity. |
| High-Resolution Mass Spectrometry | Exact molecular formula and mass. |
| Single-Crystal X-ray Diffraction | 3D molecular structure, bond lengths, bond angles, crystal packing. nih.gov |
| FT-IR and Raman Spectroscopy | Vibrational modes of functional groups (C≡N, C=O). |
Deeper Computational Mechanistic Insights
Computational chemistry provides powerful tools for understanding reaction mechanisms, predicting molecular properties, and guiding experimental design. chemrxiv.orgmdpi.com Future research on this compound would greatly benefit from the application of theoretical methods.
Key areas for computational investigation include:
Density Functional Theory (DFT) Calculations: DFT can be used to model the mechanisms of its synthesis and subsequent chemical transformations. It can also predict spectroscopic data (NMR, IR) to be compared with experimental results, aiding in structural confirmation.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of the molecule in different environments (e.g., in various solvents or interacting with a biological target).
Reaction Pathway Analysis: Computational modeling can be used to explore the energy profiles of different synthetic routes, helping to identify the most kinetically and thermodynamically favorable pathways for improved synthesis. mdpi.com
| Computational Method | Research Focus | Expected Outcome |
| Density Functional Theory (DFT) | Reaction Mechanism Studies | Elucidation of transition states and intermediates in synthesis. |
| DFT | Spectroscopic Prediction | Calculated NMR and IR spectra to validate experimental data. |
| Molecular Dynamics (MD) | Conformational Analysis | Understanding of the molecule's flexibility and preferred shapes in solution. |
Q & A
Q. What are the established synthetic methodologies for 3-(2-Oxopiperidin-1-yl)propanenitrile, and what experimental conditions are critical for yield optimization?
Methodological Answer: The compound can be synthesized via condensation reactions involving nitrile precursors and piperidinone derivatives. A representative protocol involves:
- Reagents : Ethanol as solvent, piperidine as a catalyst/base.
- Conditions : Reaction maintained at 0–5 °C for 2 hours to minimize side reactions .
- Workup : Isolation via vacuum distillation or column chromatography.
Q. Key Considerations :
- Temperature control is critical to prevent decomposition of the nitrile group.
- Purification via recrystallization (e.g., using ethanol/water mixtures) improves purity.
Q. Table 1: Representative Synthesis Conditions
| Parameter | Specification | Reference |
|---|---|---|
| Solvent | Ethanol | |
| Catalyst | Piperidine | |
| Temperature | 0–5 °C | |
| Reaction Time | 2 hours |
Q. What spectroscopic and crystallographic techniques are employed for structural validation?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the oxopiperidine ring (δ 2.5–3.5 ppm for CH₂ groups) and nitrile functionality (δ 120–125 ppm for CN).
- X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL) determines bond lengths and angles. For example, the C=O bond in the oxopiperidine ring is typically 1.22 Å, consistent with ketonic groups .
- Mass Spectrometry : ESI-MS provides molecular ion peaks matching the molecular weight (e.g., 166.22 g/mol for related analogs) .
Data Contradiction Resolution :
Discrepancies between spectroscopic and crystallographic data (e.g., rotational conformers in solution vs. solid-state structures) require iterative refinement of crystallographic models and DFT calculations to validate dynamic effects .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2 skin/eye irritant) .
- Ventilation : Use fume hoods to avoid inhalation of aerosols (respiratory toxicity, Category 3) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store in airtight containers at 2–8 °C to prevent degradation .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s reactivity and pharmacological potential?
Methodological Answer:
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict electrophilic sites (e.g., nitrile or ketone groups) for nucleophilic attacks .
- Molecular Docking : Screen against target proteins (e.g., kinases or GPCRs) using AutoDock Vina to identify binding affinities. For analogs, docking scores < −7.0 kcal/mol suggest high affinity .
- ADMET Prediction : Use tools like SwissADME to assess bioavailability and toxicity risks (e.g., cytochrome P450 interactions) .
Q. How should researchers address impurities or byproducts formed during synthesis?
Methodological Answer:
- HPLC Analysis : Use a C18 column (ACN/water gradient) to detect impurities. Adjust mobile phase pH to 3.0 (with TFA) for optimal resolution of polar byproducts .
- Mechanistic Studies : Track byproduct formation via LC-MS. For example, hydrolysis of the nitrile group to amides may occur if moisture is present .
- Process Optimization : Introduce scavengers (e.g., molecular sieves) to absorb water or stabilize intermediates .
Q. What strategies resolve contradictions between experimental and theoretical data (e.g., bond lengths, reactivity)?
Methodological Answer:
- Synchrotron Refinement : High-resolution X-ray data (λ = 0.7 Å) reduces errors in bond-length measurements (e.g., resolving C-N vs. C-O ambiguities) .
- Dynamic NMR : Variable-temperature ¹H NMR identifies conformational equilibria in solution that may differ from static crystallographic data .
- Multivariate Analysis : Apply principal component analysis (PCA) to correlate computational (DFT) and experimental (XRD, NMR) datasets .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
Methodological Answer:
- Core Modifications : Replace the oxopiperidine ring with azepanone (7-membered ring) to study ring-size effects on target binding .
- Functional Group Additions : Introduce electron-withdrawing groups (e.g., -CF₃) to the nitrile moiety to enhance electrophilicity and enzyme inhibition .
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., IC₅₀ measurements for proteases) and compare with computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
